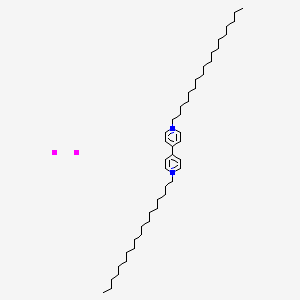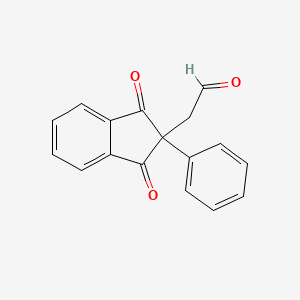
1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl- is an organic compound that belongs to the indene family Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl- typically involves multi-step organic reactions. One common method is the hydrogenation of indene derivatives, which can be achieved using catalysts such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often include moderate temperatures and pressures to ensure efficient conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, where indene is subjected to hydrogenation in the presence of suitable catalysts. The reaction is carried out in reactors designed to handle high pressures and temperatures, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents such as halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., AlCl3), nitrating agents in sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated indenes, nitro indenes.
Applications De Recherche Scientifique
1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indene, 2,3-dihydro-1,2-dimethyl-: Similar structure but with different substituents, leading to variations in reactivity and applications.
1H-Indene, 1-hexadecyl-2,3-dihydro-: Contains a long alkyl chain, making it more hydrophobic and suitable for different applications.
2,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene: Another indene derivative with distinct substituents affecting its chemical properties.
Uniqueness
1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl- is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
104079-37-0 |
|---|---|
Formule moléculaire |
C17H12O3 |
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
2-(1,3-dioxo-2-phenylinden-2-yl)acetaldehyde |
InChI |
InChI=1S/C17H12O3/c18-11-10-17(12-6-2-1-3-7-12)15(19)13-8-4-5-9-14(13)16(17)20/h1-9,11H,10H2 |
Clé InChI |
DKOSUQGUSBHBEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Stannane, phenyltris[(trifluoroacetyl)oxy]-](/img/structure/B14321038.png)
![6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid](/img/structure/B14321042.png)
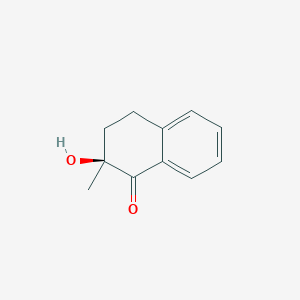
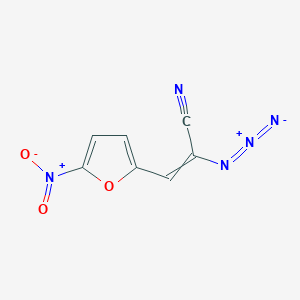
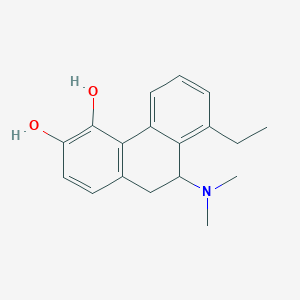
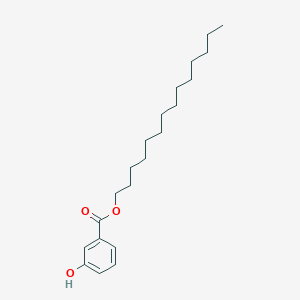
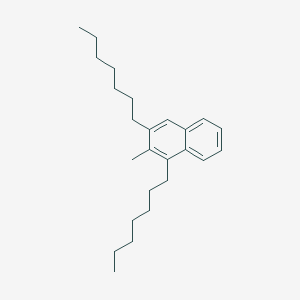
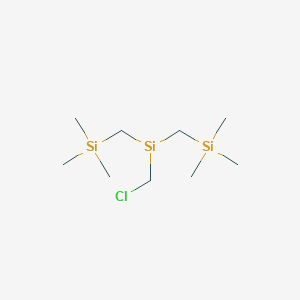

![3,3,7-Trimethyl-3H,7H-[1,2,4,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14321095.png)
![2,2'-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile](/img/structure/B14321097.png)
